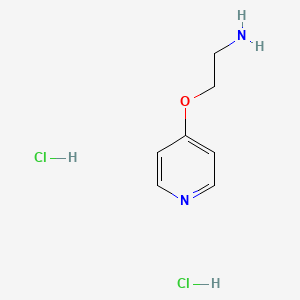

2-(Pyridin-4-yloxy)ethanamine dihydrochloride

CAS No.: 442126-28-5

Cat. No.: VC2880448

Molecular Formula: C7H12Cl2N2O

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442126-28-5 |

|---|---|

| Molecular Formula | C7H12Cl2N2O |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | 2-pyridin-4-yloxyethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.2ClH/c8-3-6-10-7-1-4-9-5-2-7;;/h1-2,4-5H,3,6,8H2;2*1H |

| Standard InChI Key | IKYMBVQWEQOPCD-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1OCCN.Cl.Cl |

| Canonical SMILES | C1=CN=CC=C1OCCN.Cl.Cl |

Introduction

Chemical Identity and Basic Properties

2-(Pyridin-4-yloxy)ethanamine dihydrochloride is characterized by its distinctive molecular structure that combines aromatic and aliphatic elements with specific functional groups. The compound's chemical identity parameters are essential for proper identification and characterization in research settings.

Chemical Identifiers

The compound is uniquely identified through various chemical database identifiers and nomenclature systems, providing standardized reference points for researchers.

Table 1: Basic Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 442126-28-5 |

| Molecular Formula | C7H12Cl2N2O |

| Molecular Weight | 211.089 g/mol |

| IUPAC Name | 2-(pyridin-4-yloxy)ethan-1-amine dihydrochloride |

| Alternative Names | 2-(4-Pyridinyloxy)ethanamine dihydrochloride, MFCD22689326 |

| InChI | InChI=1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2 |

| InChIKey | YSUKTUWMBAKSSV-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1OCCN |

Physical Properties

The physical properties of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride influence its behavior in different experimental conditions and determine appropriate handling protocols.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Not specified in literature |

| Exact Mass | 210.032669 |

| Solubility | Soluble in polar solvents (specific values not available) |

| Density | Not available in current literature |

| Melting Point | Not reported in available sources |

| Boiling Point | Not reported in available sources |

Structural Features

The compound's structure contains several key functional groups that contribute to its chemical behavior:

-

A pyridine ring with nitrogen at the 4-position

-

An ether linkage (pyridinyloxy group)

-

A primary amine group

-

Two hydrochloride salt forms

These structural features create a molecule with distinctive reactivity patterns and potential binding capabilities in biological systems.

Synthesis and Preparation Methods

The synthesis of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride involves specific reaction pathways and conditions to ensure proper formation and purity of the target compound.

Laboratory Synthesis

The primary synthetic route for 2-(Pyridin-4-yloxy)ethanamine dihydrochloride typically involves a nucleophilic substitution reaction between 4-hydroxypyridine and 2-chloroethylamine hydrochloride. This reaction requires:

-

Reaction of 4-hydroxypyridine with 2-chloroethylamine hydrochloride

-

Addition of a base (typically sodium hydroxide or potassium carbonate) to facilitate the nucleophilic substitution

-

Purification through recrystallization or chromatography techniques to isolate the pure product

The synthetic pathway exploits the nucleophilic character of the hydroxyl group on the pyridine ring to form an ether linkage with the ethylamine component.

Industrial Production Considerations

For larger-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled through automated systems that monitor key parameters including:

-

Temperature regulation

-

Precise reagent addition rates

-

pH control

-

Reaction time optimization

-

Efficient mixing systems

These production methods aim to maximize conversion rates while maintaining high product purity, essential for research-grade chemical reagents.

Chemical Reactivity and Behavior

2-(Pyridin-4-yloxy)ethanamine dihydrochloride exhibits characteristic reactivity patterns based on its functional groups and electronic structure.

Common Reaction Types

The compound can participate in several types of chemical reactions:

Oxidation Reactions

The compound can undergo oxidation with agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides. These reactions typically target the amine group or the pyridine ring, depending on reaction conditions.

Reduction Reactions

Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reductions may affect the pyridine ring or other functional groups depending on reagent selection and reaction conditions.

Substitution Reactions

The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to N-substituted derivatives.

Stability Considerations

As a dihydrochloride salt, the compound demonstrates:

-

Enhanced water solubility compared to the free base form

-

Improved stability in storage conditions

-

Reduced volatility

-

Altered pH behavior in solution

For storage stability, it is recommended to keep the compound in a sealed container at room temperature, away from moisture.

Analytical Characterization

Proper identification and purity assessment of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride relies on multiple analytical techniques.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods would typically be employed to assess compound purity and identity.

Predicted Collision Cross Section

Table 3: Predicted Collision Cross Section Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 139.08660 | 126.8 |

| [M+Na]+ | 161.06854 | 138.9 |

| [M+NH4]+ | 156.11314 | 135.3 |

| [M+K]+ | 177.04248 | 132.7 |

| [M-H]- | 137.07204 | 129.0 |

| [M+Na-2H]- | 159.05399 | 134.5 |

| [M]+ | 138.07877 | 129.0 |

| [M]- | 138.07987 | 129.0 |

These collision cross-section values provide important data for mass spectrometry-based identification and characterization of the compound .

| Classification | Category |

|---|---|

| Acute toxicity, oral | Category 4 |

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system |

Hazard Statements

Table 5: GHS Hazard Statements

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard statements indicate that the compound requires careful handling to prevent adverse health effects .

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Additional safety measures include:

-

Working in a properly functioning fume hood

-

Using appropriate personal protective equipment

-

Having access to eyewash stations and safety showers

-

Proper waste disposal procedures

Comparison with Related Compounds

Understanding how 2-(Pyridin-4-yloxy)ethanamine dihydrochloride relates to structurally similar compounds provides valuable context for its chemical and potential biological behavior.

Structural Analogs

Several compounds share structural similarities with 2-(Pyridin-4-yloxy)ethanamine dihydrochloride:

-

2-(Pyridin-2-yloxy)ethanamine hydrochloride - Positional isomer with nitrogen at the 2-position of the pyridine ring

-

2-(Pyridin-3-yloxy)ethanamine hydrochloride - Positional isomer with nitrogen at the 3-position of the pyridine ring

-

2-(Pyridin-4-yl)ethanamine hydrochloride (CAS: 6429-12-5) - Lacks the ether linkage between the pyridine and ethylamine groups

Comparative Analysis

The position of the nitrogen atom in the pyridine ring significantly influences:

-

Electronic distribution within the molecule

-

Hydrogen bonding capabilities

-

Potential binding orientations with biological targets

-

Chemical reactivity patterns

The presence or absence of the ether linkage also substantially alters the compound's:

-

Conformational flexibility

-

Hydrophilicity/lipophilicity balance

-

Metabolic stability

-

Binding pocket interactions

Future Research Directions

Current literature suggests several promising avenues for future investigation of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride:

-

Systematic exploration of structure-activity relationships through synthesis and testing of derivatives

-

Detailed mechanistic studies of its reactions under varied conditions

-

Investigation of potential biological activities through targeted screening

-

Development of more efficient and environmentally friendly synthetic routes

-

Application as a building block in combinatorial chemistry approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume